molecular formula C14H6Cl2F3N3O B3041414 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole CAS No. 287979-18-4

2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole

Cat. No. B3041414
CAS RN: 287979-18-4
M. Wt: 360.1 g/mol
InChI Key: BBSOUFBBGLTYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring, which gives it unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole in lab experiments is its ability to selectively target certain enzymes and proteins, which can help researchers better understand the mechanisms of various diseases. However, one limitation is that its potential toxicity and side effects need to be carefully studied before it can be used in human trials.

Future Directions

There are many future directions for research on 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole. Some potential areas of study include:
1. Investigating its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its effects on the immune system and its potential use as an immunomodulatory agent.
3. Exploring its potential use as an anticancer agent and its mechanisms of action in cancer cells.
4. Investigating its potential use as an anti-inflammatory agent and its effects on various inflammatory pathways.
Conclusion
This compound is a promising chemical compound that has the potential to be used in various scientific research applications. Its unique properties and ability to selectively target certain enzymes and proteins make it an attractive candidate for further study. However, more research is needed to fully understand its mechanisms of action and potential side effects before it can be used in human trials.

Scientific Research Applications

The potential applications of 2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole in scientific research are vast. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3O/c15-8-3-1-2-7(4-8)12-21-22-13(23-12)9-6-20-11(16)5-10(9)14(17,18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSOUFBBGLTYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CN=C(C=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole
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2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole
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2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole
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2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole
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2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole
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2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole

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